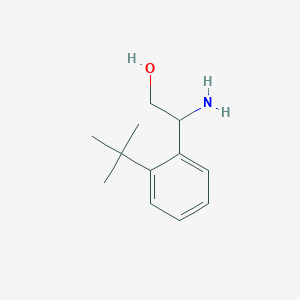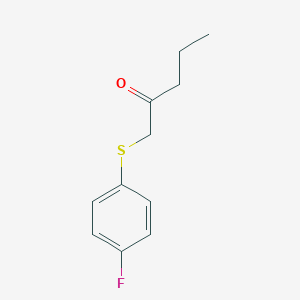![molecular formula C13H15NO3 B13529651 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid CAS No. 1409950-16-8](/img/structure/B13529651.png)
3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids and derivatives It features a benzene ring substituted with a morpholine group and a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid involves the aldol condensation of 2-(Morpholin-4-yl)benzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.
-
Heck Reaction: : Another synthetic route involves the Heck reaction, where 2-(Morpholin-4-yl)iodobenzene reacts with acrylic acid in the presence of a palladium catalyst and a base like triethylamine. This method provides a direct approach to forming the carbon-carbon double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the double bond in the propenoic acid moiety can yield the corresponding saturated acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method for reducing the double bond.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its functional groups allow for the creation of materials with tailored characteristics.
Mecanismo De Acción
The mechanism by which 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with receptors. The morpholine ring can enhance its binding affinity to certain molecular targets, while the propenoic acid moiety can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid: A simpler analog without the morpholine substitution.
3-[4-(Morpholin-4-yl)phenyl]prop-2-enoic acid: A positional isomer with the morpholine group at a different position on the benzene ring.
4-Morpholinylcinnamic Acid: Another derivative with the morpholine group directly attached to the cinnamic acid backbone.
Uniqueness
3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid is unique due to the specific positioning of the morpholine group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1409950-16-8 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
(E)-3-(2-morpholin-4-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO3/c15-13(16)6-5-11-3-1-2-4-12(11)14-7-9-17-10-8-14/h1-6H,7-10H2,(H,15,16)/b6-5+ |
Clave InChI |
XAJVWEULPYXEHL-AATRIKPKSA-N |
SMILES isomérico |
C1COCCN1C2=CC=CC=C2/C=C/C(=O)O |
SMILES canónico |
C1COCCN1C2=CC=CC=C2C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)






aminedihydrochloride](/img/structure/B13529639.png)


